![molecular formula C10H19NO2 B12608915 [(3R)-piperidin-3-yl]methyl butanoate CAS No. 647021-19-0](/img/structure/B12608915.png)
[(3R)-piperidin-3-yl]methyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R)-piperidin-3-yl]methyl butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from an acid (usually carboxylic acid) and an alcohol, where the hydrogen in the hydroxyl group is replaced by an alkyl group. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a butanoate group, which is a four-carbon chain with a carboxylate ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-piperidin-3-yl]methyl butanoate typically involves the esterification of [(3R)-piperidin-3-yl]methanol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
[(3R)-piperidin-3-yl]methanol+butanoic acidH2SO4[(3R)-piperidin-3-yl]methyl butanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3R)-piperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield [(3R)-piperidin-3-yl]methanol and butanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: [(3R)-piperidin-3-yl]methanol and butanoic acid.
Reduction: [(3R)-piperidin-3-yl]methanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(3R)-piperidin-3-yl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme-substrate interactions.
Industry: Used in the production of fragrances and flavorings due to its ester functional group, which often imparts pleasant aromas.
Wirkmechanismus
The mechanism of action of [(3R)-piperidin-3-yl]methyl butanoate largely depends on its interaction with biological molecules. In the case of enzymatic hydrolysis, the compound is recognized by esterases, which catalyze the cleavage of the ester bond to produce [(3R)-piperidin-3-yl]methanol and butanoic acid. This reaction involves the formation of a tetrahedral intermediate, followed by the release of the alcohol and acid products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: An ester with a similar butanoate group but lacks the piperidine ring.
Ethyl butanoate: Another ester with a butanoate group, but with an ethyl group instead of the piperidinyl group.
[(3R)-piperidin-3-yl]methyl acetate: Similar structure but with an acetate group instead of a butanoate group.
Uniqueness
[(3R)-piperidin-3-yl]methyl butanoate is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to simpler esters like methyl butanoate or ethyl butanoate. The piperidine ring can participate in additional interactions, such as hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and biological activity.
Eigenschaften
CAS-Nummer |
647021-19-0 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[(3R)-piperidin-3-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-4-10(12)13-8-9-5-3-6-11-7-9/h9,11H,2-8H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
WSFYDGZDJXFSLP-SECBINFHSA-N |
Isomerische SMILES |
CCCC(=O)OC[C@@H]1CCCNC1 |
Kanonische SMILES |
CCCC(=O)OCC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
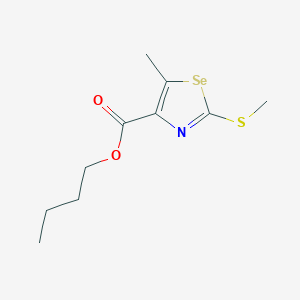
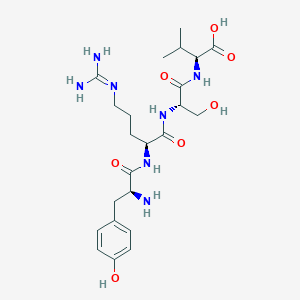
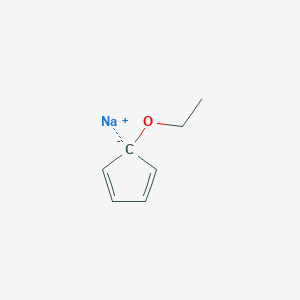
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
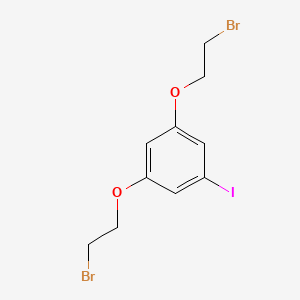
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
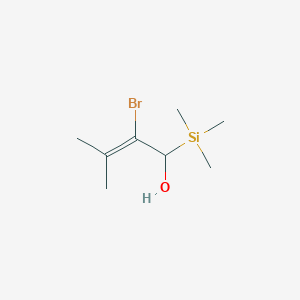
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
